Cas no 1235439-36-7 (1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride)

1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(1,4-Diazepane-1-carbonyl)-1H-indole Hydrochloride
- 1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride
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- インチ: 1S/C14H17N3O.ClH/c18-14(17-8-3-6-15-7-9-17)12-10-16-13-5-2-1-4-11(12)13;/h1-2,4-5,10,15-16H,3,6-9H2;1H
- InChIKey: ONLKSPHSTSWEGI-UHFFFAOYSA-N
- ほほえんだ: C(N1CCNCCC1)(C1=CNC2=CC=CC=C12)=O.Cl
1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-60444-1.0g |
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |
1235439-36-7 | 95% | 1.0g |
$699.0 | 2023-02-13 | |
Enamine | EN300-60444-0.5g |
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |
1235439-36-7 | 95% | 0.5g |
$546.0 | 2023-02-13 | |
Enamine | EN300-60444-0.25g |
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |
1235439-36-7 | 95% | 0.25g |
$347.0 | 2023-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15752-1-1G |
1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride |
1235439-36-7 | 95% | 1g |
¥ 2,626.00 | 2023-03-31 | |
Chemenu | CM415529-500mg |
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |
1235439-36-7 | 95%+ | 500mg |
$513 | 2022-09-03 | |
Enamine | EN300-60444-5.0g |
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |
1235439-36-7 | 95% | 5.0g |
$2028.0 | 2023-02-13 | |
Aaron | AR01A8QD-100mg |
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |
1235439-36-7 | 95% | 100mg |
$357.00 | 2025-02-10 | |
1PlusChem | 1P01A8I1-250mg |
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |
1235439-36-7 | 95% | 250mg |
$491.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323141-2.5g |
3-(1,4-Diazepane-1-carbonyl)-1h-indole hydrochloride |
1235439-36-7 | 95% | 2.5g |
¥29592.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15752-1-5G |
1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride |
1235439-36-7 | 95% | 5g |
¥ 7,873.00 | 2023-03-31 |
1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride 関連文献
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1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochlorideに関する追加情報
Chemical Compound CAS No. 1235439-36-7: 1,4-Diazepan-1-yl(1H-indol-3-yl)methanone Hydrochloride
The chemical compound with CAS No. 1235439-36-7, commonly referred to as 1,4-diazepan-1-yl(1H-indol-3-yl)methanone hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of the indole class of heterocyclic compounds, which are known for their diverse biological activities. The indole moiety in this structure contributes to its potential as a bioactive agent, while the diazepane ring introduces additional complexity and functionality.
Recent studies have highlighted the importance of indole-containing compounds in drug discovery, particularly in the development of antidepressants and neuroprotective agents. The diazepane ring in this compound adds a unique twist, as it is a seven-membered ring containing two nitrogen atoms. This structural feature not only enhances the compound's stability but also potentially influences its pharmacokinetic properties. The hydrochloride salt form of this compound is particularly relevant in pharmaceutical applications, as it ensures optimal solubility and bioavailability.
One of the most intriguing aspects of 1,4-diazepan-1-yl(1H-indol-3-yl)methanone hydrochloride is its potential role in modulating neurotransmitter systems. Recent research has demonstrated that indole derivatives can interact with serotonin receptors, making them promising candidates for treating conditions such as depression and anxiety. The incorporation of the diazepane ring may further enhance these effects by altering the compound's binding affinity or selectivity for specific receptor subtypes.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Key steps include the formation of the indole ring through a Paal-Knorr synthesis or related methods, followed by the construction of the diazepane ring using appropriate cyclization techniques. The final step involves protonation to form the hydrochloride salt, ensuring stability and suitability for pharmacological testing.
In terms of applications, 1,4-diazepan-1-yl(1H-indol-3-yl)methanone hydrochloride has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a valuable candidate for further investigation. Additionally, its structural versatility allows for further modification to optimize its pharmacodynamic properties.
From an environmental standpoint, understanding the degradation pathways and ecological impact of this compound is crucial. Recent advancements in green chemistry have emphasized the importance of designing compounds with minimal environmental footprint. While no specific data on this compound's environmental behavior are currently available, its structure suggests that it may undergo hydrolysis under certain conditions.
In conclusion, CAS No. 1235439-36-7, or 1,4-diazepan-1-yl(1H-indol-3-yl)methanone hydrochloride, represents a significant advancement in the field of heterocyclic chemistry. Its unique structure and potential biological activities make it a compelling subject for further research and development. As our understanding of this compound continues to grow, it holds great promise for contributing to innovative therapeutic solutions in medicine.
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